Ubiquinone Q9;CoQ9;Ubiquinone 9
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGXJSBPSRROMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H82O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861858 | |
| Record name | 2,3-Dimethoxy-5-methyl-6-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl)cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Biosynthesis and Metabolic Pathways of Ubiquinone Q9
Overview of Ubiquinone Biosynthesis Pathways
The fundamental architecture of CoQ biosynthesis is similar across prokaryotes and eukaryotes, involving the attachment of a polyisoprenoid lipid tail to a benzenoid precursor, followed by a series of modifications to the ring. nih.gov
The precursors for the polyisoprenoid tail also differ. Eukaryotes and some prokaryotes utilize the mevalonate pathway to produce isopentenyl pyrophosphate (IPP), the building block of the tail. nih.gov In contrast, most prokaryotes and plants use the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. tandfonline.com The length of the polyisoprenoid tail is also species-specific, with CoQ9 being prominent in rodents and plants. nih.gov
The biosynthesis of the polyisoprenoid tail of CoQ9 begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tandfonline.com These five-carbon units are sequentially added to create a polyprenyl diphosphate chain of a specific length. This process is catalyzed by polyprenyl diphosphate synthases. tandfonline.com In mice, the formation of the polyisoprenyl side chain is carried out by heterotetramers of two protein subunits encoded by the Pdss1 and Pdss2 genes. plos.org
The benzoquinone ring is derived from either tyrosine or phenylalanine. nih.gov A key early precursor is 4-hydroxybenzoic acid (4HB). nih.gov The polyisoprenoid tail is then attached to 4HB, a reaction catalyzed by the enzyme 4-para-hydroxybenzoate:polyprenyl transferase, which is encoded by the COQ2 gene. nih.gov
The biosynthesis of CoQ9 is a spatially organized process within the cell. The initial steps of the mevalonate pathway for isoprenoid synthesis occur in the cytosol and the endoplasmic reticulum. researchgate.net The final stages of CoQ9 biosynthesis, including the modification of the quinone ring, take place within the mitochondria. nih.govresearchgate.net Specifically, the enzymes involved in these later steps are localized to the mitochondrial matrix and are associated with the inner mitochondrial membrane. nih.govproteomicsdb.org This compartmentalization highlights the central role of mitochondria in the production of this essential electron carrier.
Genetic and Molecular Regulation of Ubiquinone Q9 Biosynthesis
The intricate process of CoQ9 biosynthesis is tightly regulated at the genetic and molecular level, ensuring a sufficient supply of this vital coenzyme to meet the cell's metabolic demands.
A suite of nuclear genes, collectively known as COQ genes, encode the enzymes and regulatory proteins required for CoQ biosynthesis. nih.gov In eukaryotes, these include genes such as COQ2, COQ3, COQ4, COQ5, COQ6, COQ7, COQ8A, COQ8B, and COQ9. nih.govnih.gov Mutations in many of these genes are associated with primary coenzyme Q10 deficiency in humans. nih.gov The PDSS1 and PDSS2 genes encode the subunits of the polyprenyl diphosphate synthase, which is responsible for synthesizing the isoprenoid tail. plos.orgnih.gov
The COQ9 protein is a mitochondrial lipid-binding protein that is essential for the function of COQ7, an enzyme that catalyzes a critical hydroxylation step in the modification of the quinone ring. nih.govnih.gov The COQ proteins, from COQ3 to COQ9, are believed to form the CoQ synthome. nih.govnih.gov
| Gene | Encoded Protein | Function in CoQ9 Biosynthesis |
| PDSS1 | Prenyldiphosphate synthase, subunit 1 | Catalyzes the elongation of the isoprenoid side chain. nih.gov |
| PDSS2 | Prenyldiphosphate synthase, subunit 2 | Forms a heterotetramer with PDSS1 to synthesize the isoprenoid tail. plos.org |
| COQ2 | 4-hydroxybenzoate polyprenyltransferase | Attaches the polyisoprenoid tail to the 4-hydroxybenzoate ring precursor. nih.gov |
| COQ3 | O-methyltransferase | Catalyzes a methylation step in the modification of the quinone ring. nih.gov |
| COQ4 | Coenzyme Q4 | A component of the CoQ synthome with a currently uncharacterized molecular function. nih.gov |
| COQ5 | C-methyltransferase | Catalyzes a C-methylation step in the modification of the quinone ring. nih.gov |
| COQ6 | FAD-dependent monooxygenase | Believed to hydroxylate the benzene ring of the CoQ precursor. plos.org |
| COQ7 | Hydroxylase | Catalyzes the hydroxylation of demethoxyubiquinone. nih.gov |
| COQ8A/B | Atypical protein kinases (ADCK3/4) | Regulate other CoQ biosynthetic proteins through their kinase activities. nih.gov |
| COQ9 | Ubiquinone biosynthesis protein COQ9 | A lipid-binding protein essential for the function of COQ7 and the stability of the CoQ synthome. nih.govwikipedia.org |
The expression of COQ genes is regulated to align with the cell's bioenergetic needs and in response to oxidative stress. nih.gov In yeast, the expression of these genes is influenced by the carbon source available, with transcription factors such as the HAP complex playing a regulatory role. nih.gov For instance, the COQ5 gene is regulated by Hap2p, a subunit of the HAP complex, and is repressed by Mig1p in the presence of glucose. nih.gov
Furthermore, the stability of the CoQ synthome itself appears to be a key regulatory point. The absence or mutation of one of the COQ proteins can lead to the instability and degradation of the entire complex, thereby impairing CoQ biosynthesis. nih.govnih.gov This interdependence of the CoQ proteins suggests a coordinated regulation at the post-translational level. nih.gov Phosphorylation cycles, involving kinases like COQ8A/B and phosphatases, are also thought to regulate the final steps of CoQ biosynthesis. nih.govnih.gov
Assembly and Function of the CoQ Biosynthesis Complex (CoQ-synthome, Complex Q)
In eukaryotic cells, the biosynthesis of Coenzyme Q (CoQ) is a highly organized process that occurs at the inner mitochondrial membrane. The enzymes responsible for the terminal steps of CoQ biosynthesis assemble into a multi-subunit complex known as the CoQ biosynthesis complex, also referred to as the CoQ-synthome or Complex Q. nih.govwustl.edu This complex is situated on the matrix side of the inner mitochondrial membrane. nih.gov
The existence of this complex was first suggested by genetic studies in Saccharomyces cerevisiae (yeast), which demonstrated that the deletion of any of the genes encoding the Coq proteins (Coq3 through Coq9) resulted in the depletion of several other Coq proteins and the accumulation of the same CoQ precursor, 3-hexaprenyl-4-hydroxybenzoic acid. nih.gov This interdependence pointed towards a physical association of these proteins.
The CoQ-synthome is a dynamic structure, and its complete characterization is still an area of active research. mdpi.com In yeast, native polyacrylamide gel electrophoresis has identified a complex of approximately 700 kDa containing Coq3, Coq5, Coq6, and Coq9, with Coq4 playing a central role. A larger complex of about 1,300 kDa has also been observed, which additionally includes Coq7. researchgate.net Coq2, a prenyltransferase, spans the inner mitochondrial membrane, while the other enzymes are peripherally associated. researchgate.net The assembly of the complex appears to be initiated by the CoQ precursor, 4-hydroxyl-3-hexaprenyl benzoate. yeastgenome.org
The primary function of the CoQ-synthome is to facilitate the efficient synthesis of CoQ by channeling intermediates between the active sites of the constituent enzymes. This substrate channeling is thought to prevent the release of potentially toxic intermediates into the mitochondrial matrix. The spatial organization of the complex at the inner mitochondrial membrane, potentially near ER-mitochondrial contact sites, may also be important for the subsequent transport of CoQ to other cellular membranes. nih.gov
Table 1: Components of the Yeast CoQ-Synthome
| Protein | Putative Function in CoQ Biosynthesis |
| Coq3 | O-methyltransferase |
| Coq4 | Scaffolding protein |
| Coq5 | C-methyltransferase |
| Coq6 | Hydroxylase |
| Coq7 | Hydroxylase |
| Coq9 | Lipid-binding protein |
Specificity and Comparative Aspects of Ubiquinone Q9 Biosynthesis
The length of the polyisoprenoid tail of ubiquinone is a species-specific characteristic. For instance, humans predominantly synthesize CoQ10 (with 10 isoprene (B109036) units), while rodents, such as mice, mainly produce CoQ9. caldic.com Saccharomyces cerevisiae synthesizes CoQ6, and Arabidopsis thaliana produces CoQ9. plos.org This specificity is determined by the polyprenyl diphosphate synthase enzyme, which is responsible for synthesizing the polyisoprenoid chain. mdpi.comnih.gov
The interaction of ubiquinone with phospholipid bilayers is influenced by the length of its polyisoprenoid chain. Studies using differential scanning calorimetry and wide-angle X-ray diffraction have shown that decreasing the chain length of ubiquinone homologues alters their interaction with dipalmitoylphosphatidylcholine bilayers. nih.gov Shorter-chain ubiquinones (B1209410) have a greater tendency to intercalate between phospholipid molecules. nih.gov This suggests that the specific tail length is crucial for the proper positioning and function of ubiquinone within the mitochondrial membrane.
In some organisms, there can be a degree of functional redundancy among ubiquinone congeners. For example, in fission yeast (Schizosaccharomyces pombe), which normally produces CoQ10, there are multiple homologs of the centromere protein-B (CENP-B). Deletion studies have shown that while single deletions of these homologs have modest effects, double deletions can lead to significant defects, indicating partial functional redundancy. nih.gov
Furthermore, studies in mice with a liver-specific knockout of a key CoQ biosynthesis gene (Mclk1) have shown that a significant depletion of endogenous UQ9 resulted in only a mild impairment of respiratory chain function. oup.com This suggests a nonlinear relationship between UQ content and mitochondrial respiratory capacity. Importantly, these mice could be functionally rescued by dietary supplementation with UQ10, indicating that different ubiquinone congeners can, to some extent, substitute for one another in the electron transport chain. oup.com However, the efficiency of this rescue is dependent on the side chain length, with isoprenoid side chains being more effective than alkyl side chains. oup.com
Metabolism, Redox Cycling, and Catabolism of Ubiquinone Q9
Ubiquinone Q9, like other ubiquinones, undergoes continuous redox cycling between its oxidized form (ubiquinone) and its fully reduced form (ubiquinol), passing through a semiquinone radical intermediate. nih.govresearchgate.net This ability to accept and transfer two electrons and two protons is central to its function. nih.govimrpress.com
The redox cycling of ubiquinone is a two-step process. nih.gov
Reduction: Ubiquinone is reduced to ubiquinol (B23937).
Oxidation: Ubiquinol is re-oxidized back to ubiquinone.
This cycle is fundamental to its role in the mitochondrial electron transport chain and as a lipid-soluble antioxidant. nih.govnih.gov The process is often referred to as the Q cycle, which describes the sequential oxidation and reduction of the CoQ pool. wikipedia.org
Table 2: Redox States of Ubiquinone
| Form | Chemical Name | Description |
| Oxidized | Ubiquinone | Fully oxidized form |
| Intermediate | Semiquinone | Radical intermediate, having gained one electron and one proton |
| Reduced | Ubiquinol | Fully reduced form, having gained two electrons and two protons |
Several enzymatic systems are responsible for the reduction and regeneration of ubiquinone.
Mitochondrial Respiratory Chain: Within the inner mitochondrial membrane, the primary sites of ubiquinone reduction are Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) of the electron transport chain. nih.govresearchgate.net
Complex I receives two electrons from NADH, generated during the citric acid cycle and beta-oxidation. nih.govwikipedia.org These electrons are transferred through a series of iron-sulfur clusters to ubiquinone, reducing it to ubiquinol. imrpress.com
Complex II oxidizes succinate (B1194679) to fumarate in the citric acid cycle, transferring the electrons to FAD to form FADH2. wikipedia.org These electrons are then passed to ubiquinone, also forming ubiquinol. nih.govwikipedia.org
Ubiquinol then diffuses through the membrane to Complex III (Q-cytochrome c oxidoreductase), where it is re-oxidized to ubiquinone in a process known as the Q cycle. nih.govwikipedia.org This process involves the transfer of electrons to cytochrome c and the translocation of protons across the inner mitochondrial membrane, contributing to the proton motive force for ATP synthesis. wikipedia.org
Plasma Membrane Redox Systems (PMRS): Ubiquinone is also present in other cellular membranes, including the plasma membrane, where it participates in the plasma membrane redox system (PMRS). nih.govjohnshopkins.edu This system is involved in protecting the cell from oxidative stress by acting as an antioxidant. nih.govresearchgate.net Various oxidoreductase enzymes at the plasma membrane can reduce ubiquinone to ubiquinol, which can then scavenge lipid radicals and regenerate other antioxidants like vitamin E. nih.govresearchgate.net Enzymes implicated in this process include NAD(P)H:quinone acceptor oxidoreductase (DT-diaphorase) and NADPH-dependent coenzyme Q reductase. nih.gov
Interconnections with Other Cellular Metabolic Networks (e.g., Sulfide Metabolism, Glutathione (B108866) System)
The biosynthesis and function of Ubiquinone Q9 (CoQ9) are intricately linked with other critical cellular metabolic pathways, most notably the sulfide oxidation pathway and the glutathione antioxidant system. CoQ9 acts as more than just an electron carrier in the respiratory chain; it is a crucial cofactor for enzymes in other metabolic networks, creating a functional integration that is vital for cellular homeostasis. Disruptions in CoQ9 levels can, therefore, have cascading effects on these interconnected pathways.
Sulfide Metabolism
A primary connection between CoQ9 and sulfide metabolism is its role as an essential electron acceptor for sulfide:quinone oxidoreductase (SQOR). embopress.orgmdpi.comembopress.org SQOR is the first and rate-limiting enzyme in the mitochondrial hydrogen sulfide (H₂S) oxidation pathway, which detoxifies H₂S, a volatile and potentially toxic signaling molecule. mdpi.comnih.gov The reaction catalyzed by SQOR involves the oxidation of H₂S and the reduction of CoQ, thereby channeling electrons from sulfide metabolism into the mitochondrial electron transport chain. mdpi.com
Research using mouse models with mutations in the Coq9 gene (e.g., Coq9R239X) has provided detailed insights into this interconnection. Severe CoQ9 deficiency in these models leads to a significant reduction in both the protein levels and the enzymatic activity of SQOR. embopress.orgmdpi.com This impairment of SQOR activity disrupts the entire sulfide oxidation pathway, leading to several downstream consequences:
Accumulation of Hydrogen Sulfide: With the primary oxidation enzyme compromised, H₂S can accumulate in tissues. frontiersin.orgnih.gov In Coq9R239X mice, this accumulation is particularly noted in the cerebrum, a clinically affected organ in this model of CoQ deficiency. frontiersin.orgnih.gov
Compensatory Enzyme Upregulation: The blockage in the initial step of H₂S oxidation induces a compensatory response. In the cerebrum of Coq9R239X mice, there is a notable increase in the levels of downstream enzymes such as thiosulfate sulfurtransferase (TST) and sulfite oxidase. embopress.orgfrontiersin.orgnih.gov
This direct, cofactor-dependent link establishes that the integrity of the sulfide oxidation pathway is contingent upon adequate levels of CoQ9.
Glutathione System
The disruption of sulfide metabolism resulting from CoQ9 deficiency directly impacts the glutathione (GSH) system, the cell's primary non-protein antioxidant defense. nih.gov The connection is multifaceted, involving precursor availability and the cellular redox state.
Studies have shown that CoQ deficiency leads to a depletion of the glutathione pool. frontiersin.orgnih.gov In the cerebrum of Coq9R239X mice, the reduction in GSH is a significant finding. frontiersin.orgnih.gov The mechanisms underlying this depletion are thought to include:
Alteration of Precursor Levels: The biosynthesis of GSH requires three amino acids: glutamate, cysteine, and glycine. nih.govmdpi.com The metabolic disturbances caused by impaired sulfide oxidation in CoQ9-deficient models can alter the levels of these precursors. Specifically, a decrease in cerebral glutamate has been observed in Coq9R239X mice, which would limit the first step of GSH synthesis. frontiersin.org
Reduced Enzyme Levels: The same mouse model showed decreased levels and activity of enzymes that utilize GSH, such as glutathione peroxidase 4 (GPx4) and glutathione reductase (GRd), further compromising the capacity of the glutathione antioxidant system. frontiersin.org
The interplay between these pathways highlights a critical metabolic node. CoQ9 deficiency impairs H₂S oxidation, which in turn leads to the depletion of the glutathione system, rendering the cell more vulnerable to oxidative stress. embopress.orgnih.gov
Interactive Data Table: Key Proteins in the Interconnection of CoQ9, Sulfide, and Glutathione Metabolism
The following table summarizes the key enzymes and proteins involved in the metabolic interplay and the documented effects of CoQ9 deficiency on their function and expression.
| Protein/Enzyme | Function | Role in Interconnection | Effect of CoQ9 Deficiency |
| Sulfide:quinone oxidoreductase (SQOR) | Catalyzes the first step in the mitochondrial H₂S oxidation pathway. mdpi.com | Uses CoQ as an electron acceptor to oxidize H₂S. embopress.orgmdpi.com | Reduced protein levels and activity. embopress.orgmdpi.com |
| Thiosulfate sulfurtransferase (TST) | A downstream enzyme in the sulfide metabolism pathway. embopress.org | Its activity is altered as a compensatory response to SQOR deficiency. embopress.org | Increased levels in the cerebrum. frontiersin.orgnih.gov |
| Sulfite oxidase (SOX) | Catalyzes the final step in the oxidation of sulfur-containing compounds. | Upregulated as a compensatory response to impaired H₂S oxidation. frontiersin.org | Increased levels in the cerebrum. frontiersin.orgnih.gov |
| Glutathione Peroxidase 4 (GPx4) | An antioxidant enzyme that reduces lipid hydroperoxides using GSH. | Its function depends on the availability of GSH. | Reduced levels and activity. frontiersin.org |
| Glutathione Reductase (GRd) | Catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form GSH. | Maintains the pool of reduced GSH for antioxidant defense. | Reduced levels and activity. frontiersin.org |
Iii. Cellular and Subcellular Functions of Ubiquinone Q9
Role in Mitochondrial Electron Transport Chain (ETC) Dynamics
The mitochondrion is the powerhouse of the cell, and Ubiquinone Q9 is a critical component of the machinery that generates cellular energy in the form of Adenosine Triphosphate (ATP).
Ubiquinone Q9 functions as a dynamic, mobile electron carrier within the lipid bilayer of the inner mitochondrial membrane. caldic.comfiveable.menih.gov Its hydrophobic polyisoprenoid tail, consisting of nine isoprene (B109036) units, anchors it to the membrane, allowing it to move freely between the large, fixed protein complexes of the electron transport chain. caldic.com This mobility is crucial for shuttling electrons from donor complexes to acceptor complexes. fiveable.medroracle.ai
The structure of Ubiquinone Q9, with its redox-active quinone head, allows it to accept and donate electrons, cycling between its oxidized form (ubiquinone), a partially reduced form (semiquinone), and its fully reduced form (ubiquinol). caldic.com This ability to exist in different redox states is fundamental to its role in the electron transport chain. caldic.com
A primary and essential function of Ubiquinone Q9 is to accept electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) and transfer them to Complex III (cytochrome bc1 complex). droracle.aiontosight.aifiveable.me Electrons from the oxidation of NADH at Complex I and FADH2 at Complex II are passed to Ubiquinone Q9, which then diffuses through the membrane to Complex III. ontosight.aifiveable.me The removal of ubiquinone from mitochondrial membranes leads to a halt in the activities of both NADH oxidase and succinate (B1194679) oxidase, which can be restored by reintroducing ubiquinone. caldic.com
The transfer of electrons by Ubiquinone Q9 is coupled to the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space. fiveable.me As Ubiquinone Q9 accepts electrons, it also takes up protons from the matrix to become fully reduced ubiquinol (B23937). When it donates electrons to Complex III, it releases these protons into the intermembrane space. This process contributes to the generation of an electrochemical gradient, known as the protonmotive force, across the inner mitochondrial membrane. fiveable.me This force is the primary driver for ATP synthase (Complex V), which utilizes the energy stored in the proton gradient to synthesize ATP from ADP and inorganic phosphate. ontosight.aifiveable.me
| Stage of Electron Transport | Role of Ubiquinone Q9 | Consequence |
| Electron Acceptance | Accepts electrons from Complex I and Complex II. | Becomes reduced to ubiquinol. |
| Electron Donation | Donates electrons to Complex III. | Becomes oxidized back to ubiquinone. |
| Proton Translocation | Carries protons from the matrix to the intermembrane space. | Contributes to the protonmotive force. |
| ATP Synthesis | The protonmotive force drives ATP synthase. | Facilitates cellular energy production. |
Ubiquinone Q9 as a Cofactor for Non-Respiratory Dehydrogenases
Beyond its central role in the respiratory chain, Ubiquinone Q9 also serves as an essential electron acceptor for several mitochondrial dehydrogenases that are not part of the main electron transport chain complexes. mdpi.comnih.gov
Ubiquinone Q9 accepts electrons from a variety of mitochondrial dehydrogenases, thereby linking their activity to the electron transport chain. These include:
Dihydroorotate (B8406146) Dehydrogenase (DHODH): This enzyme is crucial for the de novo synthesis of pyrimidines. mdpi.comnih.gov It catalyzes the oxidation of dihydroorotate to orotate, with Ubiquinone Q9 acting as the electron acceptor. mdpi.com
Electron-Transferring Flavoprotein Dehydrogenase (ETFDH): This dehydrogenase channels electrons from the beta-oxidation of fatty acids and the metabolism of some amino acids into the electron transport chain via Ubiquinone Q9. mdpi.com
Glycerol-3-Phosphate Dehydrogenase: This enzyme links glycolysis and lipid metabolism to the electron transport chain by transferring electrons from glycerol-3-phosphate to Ubiquinone Q9. nih.gov
Sulfide:Quinone Oxidoreductase: This enzyme is involved in the detoxification of hydrogen sulfide, transferring electrons to Ubiquinone Q9. nih.gov
By acting as an electron acceptor for these dehydrogenases, Ubiquinone Q9 integrates several major metabolic pathways with mitochondrial respiration. mdpi.com
Pyrimidine Biosynthesis: The function of Dihydroorotate Dehydrogenase is directly dependent on the availability of oxidized Ubiquinone Q9, thus linking nucleotide synthesis to the respiratory state of the cell. mdpi.com
Fatty Acid Beta-Oxidation: The continuous reoxidation of the electron-transferring flavoprotein by ETFDH, which in turn reduces Ubiquinone Q9, is essential for the breakdown of fatty acids for energy production. mdpi.com
Branched-Chain Amino Acid Metabolism: The catabolism of branched-chain amino acids also generates electrons that are transferred to Ubiquinone Q9 via the electron-transferring flavoprotein and ETFDH. mdpi.com
| Dehydrogenase | Metabolic Pathway | Function of Ubiquinone Q9 |
| Dihydroorotate Dehydrogenase | Pyrimidine Biosynthesis | Electron acceptor, enabling nucleotide synthesis. |
| Electron-Transferring Flavoprotein Dehydrogenase | Fatty Acid Beta-Oxidation, Branched-Chain Amino Acid Metabolism | Electron acceptor, linking lipid and amino acid breakdown to the ETC. |
| Glycerol-3-Phosphate Dehydrogenase | Glycolysis, Lipid Metabolism | Electron acceptor, connecting carbohydrate and lipid metabolism to respiration. |
| Sulfide:Quinone Oxidoreductase | Hydrogen Sulfide Detoxification | Electron acceptor, facilitating the removal of toxic sulfide. |
Involvement in Cellular Redox Biology and Reactive Oxygen Species (ROS) Homeostasis
Ubiquinone Q9 (CoQ9), a vital component of cellular machinery, plays a critical role in maintaining redox balance and managing reactive oxygen species (ROS). Its functions extend beyond its well-known role in mitochondrial respiration, encompassing direct and indirect antioxidant activities that protect cellular components from oxidative damage.
The antioxidant prowess of Coenzyme Q9 lies in its reduced form, ubiquinol Q9 (CoQ9H2). This lipophilic molecule is a potent antioxidant capable of neutralizing free radicals. imrpress.comnih.gov The core of its function is the ability of its benzoquinone head group to accept and donate electrons, allowing it to exist in three distinct redox states: the fully oxidized ubiquinone (CoQ), the partially reduced semiquinone radical (CoQH•), and the fully reduced ubiquinol (CoQH2). imrpress.comnih.gov This versatility is crucial for its role as both an electron carrier in the mitochondrial electron transport chain and as a formidable free radical scavenger. imrpress.com
Unlike some antioxidants that only inhibit the propagation of oxidative damage, ubiquinol can prevent both the initiation and propagation of lipid peroxidation. mdpi.com It achieves this by reacting with initiating radicals, such as the perferryl radical, to form the less reactive ubisemiquinone (B1233062) and a stable lipid hydroperoxide. mdpi.commdpi.com The antioxidant efficiency of CoQ9 is significantly enhanced by its localization within cellular membranes and the effective regeneration of its reduced, active form by various cellular systems. mdpi.com In mitochondria, the respiratory chain itself directly regenerates the reduced form of CoQ. mdpi.commdpi.com
Recent research has also highlighted the role of CoQ in counteracting ferroptosis, a form of iron-dependent programmed cell death characterized by extensive lipid peroxidation. mdpi.com The enzyme ferroptosis suppressor protein 1 (FSP1) has been shown to work in concert with CoQ to inhibit this process. mdpi.com
Ubiquinol Q9 is a key player in the defense against lipid peroxidation, the process by which oxidative stress damages lipids within cellular membranes. As the only endogenously synthesized lipid-soluble antioxidant, it is uniquely positioned to protect membrane lipids, as well as proteins and DNA, from oxidative damage. mdpi.comnih.gov
Studies have demonstrated that exogenously supplied CoQ9 is converted to its reduced form, CoQ9H2, within human liver cells and effectively suppresses lipid peroxidation. nih.gov This protective effect is observed against both extracellular and intramembranous free radical-induced oxidative stress. nih.gov The consumption of CoQ9H2 directly correlates with the suppression of lipid peroxidation, indicating its direct role as an antioxidant in this context. nih.gov
The mechanism of inhibition involves ubiquinol's ability to scavenge lipid peroxyl radicals (LOO•), thereby breaking the chain reaction of lipid peroxidation. mdpi.comresearchgate.net This action prevents the propagation of damage throughout the membrane. Furthermore, ubiquinol can inhibit both the initiation and propagation phases of lipid peroxidation by reacting with initial radicals and preventing the formation of lipid peroxyl radicals. mdpi.commdpi.com
| Experimental Condition | Key Finding | Reference |
|---|---|---|
| CoQ9-enriched human liver cells exposed to oxidative stress | Exogenously added CoQ9 was converted to CoQ9H2 and suppressed lipid peroxidation, protecting cells from free radical-induced injuries. | nih.gov |
| General role in biological membranes | Ubiquinol inhibits both the initiation and propagation of lipid peroxidation by reacting with perferryl and lipid peroxyl radicals. | mdpi.commdpi.com |
| Mitochondria isolated from rat heart | CoQ10 was capable of inhibiting lipid peroxidation and large amplitude swelling of mitochondria. | nih.gov |
A significant aspect of ubiquinol Q9's antioxidant function is its synergistic relationship with other endogenous antioxidants, most notably alpha-tocopherol (B171835) (the most active form of vitamin E). researchgate.net While alpha-tocopherol is often the initial chain-breaking antioxidant that reacts with lipid peroxyl radicals, ubiquinol plays a crucial role in regenerating it. researchgate.netresearchgate.net
Studies in mice have shown that administration of CoQ10 leads to an increase in the levels of alpha-tocopherol in mitochondria, providing in vivo evidence for this sparing effect. nih.gov This interaction underscores a cooperative antioxidant system within cellular membranes, where CoQ9 extends the protective effects of vitamin E.
| Interaction | Mechanism | Significance | Reference |
|---|---|---|---|
| Ubiquinol Q9 and Alpha-Tocopherol | Ubiquinol donates a hydrogen atom to the alpha-tocopheroxyl radical, regenerating active alpha-tocopherol. | Enhances the overall antioxidant capacity, prevents depletion of vitamin E, and slows lipid peroxidation. | mdpi.commdpi.comnih.govresearchgate.netnih.gov |
| In Vivo Studies (Mice) | Administration of CoQ10 increased the concentration of alpha-tocopherol in mitochondria. | Demonstrates the "sparing effect" of CoQ on alpha-tocopherol in a living organism. | nih.gov |
The mitochondrial electron transport chain is a primary site of cellular ROS production, and Coenzyme Q9 is centrally involved in this process. The redox state of the mitochondrial CoQ pool (mtQ), defined by the ratio of its reduced form (ubiquinol, mtQH2) to its oxidized form (ubiquinone, mtQ), is a critical determinant of mitochondrial ROS generation. imrpress.comnih.gov
A more reduced mtQ pool is generally associated with higher rates of ROS production, particularly under non-phosphorylating conditions. nih.gov This is because the semi-ubiquinone radical (CoQH•), an intermediate in the Q-cycle, can donate an electron to molecular oxygen to form the superoxide (B77818) radical (O2•−). nih.gov The redox state of the mtQ pool is influenced by the balance between the activity of CoQ-reducing enzymes (like Complex I and II) and CoQH2-oxidizing enzymes (like Complex III) in the respiratory chain. nih.govbioenergetics-communications.org
However, the role of CoQ in mitochondrial ROS is dual. While its intermediate form can be a source of ROS, its fully reduced form, ubiquinol, acts as a potent antioxidant within the mitochondria, protecting against the very ROS it can help produce. imrpress.comnih.gov It scavenges free radicals and prevents oxidative damage to mitochondrial DNA and proteins. nih.gov Therefore, the level of the reduced CoQ pool reflects both the potential for ROS production and the availability of antioxidant defense. nih.gov The redox state of the mitochondrial CoQ pool is thus a key indicator of the cell's bioenergetic status and the level of mitochondrial oxidative stress. imrpress.comnih.gov
Membrane Integration and Lipid Bilayer Interactions
The lipophilic nature of Ubiquinone Q9 dictates its localization and function within cellular membranes. Its long isoprenoid tail ensures it is firmly anchored within the hydrophobic core of the lipid bilayer. caldic.com
Ubiquinone Q9, being extremely hydrophobic, resides within the lipid bilayer of all cellular membranes, with a particularly high concentration in the inner mitochondrial membrane. mdpi.comnih.govnih.gov The long polyisoprenoid side chain of CoQ9 is embedded in the central, hydrophobic portion of the membrane. caldic.com
Neutron diffraction studies on model membranes containing CoQ10 have provided direct evidence that the ubiquinone molecule is located at the center of the hydrophobic core, with its benzoquinone ring oriented parallel to the membrane plane. nih.gov This central localization is significant for its function as a mobile electron shuttle between the large, membrane-embedded respiratory complexes. nih.gov
However, the precise orientation and dynamics of CoQ within the membrane may depend on its redox state. Some studies suggest that while the oxidized form (ubiquinone) is predominantly located in the center of the bilayer, a significant portion of the reduced form (ubiquinol) may span the bilayer, interacting more extensively with the phospholipid acyl chains. researchgate.net This difference in localization between the oxidized and reduced forms could have important implications for their respective functions in electron transport and antioxidant defense. researchgate.net
Impact on Membrane Structure, Fluidity, and Integrity
Ubiquinone Q9, owing to its hydrophobic isoprenoid tail, is primarily located within the lipid bilayers of cellular membranes, most notably the inner mitochondrial membrane. Its presence is not passive; it actively influences the physicochemical properties of the membrane. Research on various ubiquinone analogues, particularly the closely related Coenzyme Q10, has provided insights that are largely applicable to CoQ9 due to their structural similarity.
CoQ9 can modulate membrane fluidity, a critical factor for the function of membrane-bound enzymes and transport proteins. The bulky quinone head group and the flexible isoprenoid chain can introduce packing defects in the lipid bilayer, which might be expected to increase fluidity. However, studies have shown that at high concentrations, ubiquinones (B1209410) can also have a stabilizing effect. They can increase the mechanical strength and decrease the permeability of membranes. For instance, studies on model membranes mimicking the inner mitochondrial membrane (IMM) have demonstrated that the presence of Coenzyme Q10 leads to a decrease in membrane permeability. nih.gov This stabilizing effect is crucial for maintaining the proton gradient across the inner mitochondrial membrane, which is essential for efficient ATP synthesis.
The mechanism of this stabilization appears to depend on the surrounding lipid composition. In simpler membranes, the effect is linked to a lipid ordering and condensing effect. nih.gov However, in membranes with a composition more representative of the inner mitochondrial membrane, which contains a high proportion of lipids like phosphatidylethanolamine, the mechanism is linked to CoQ's ability to amplify intrinsic curvature elastic stress. nih.gov This helps to maintain the complex, highly curved structure of the mitochondrial cristae. By acting as a lipophilic antioxidant, the reduced form of CoQ9 (ubiquinol-9) also protects membrane lipids from peroxidation, thereby preserving membrane integrity and function against oxidative damage. nih.gov
| Membrane Property | Observed Effect of Ubiquinone (CoQ10) | Underlying Mechanism | Reference |
|---|---|---|---|
| Permeability (to small molecules) | Decreased | Lipid ordering and condensing effect; Amplification of curvature elastic stress | nih.gov |
| Mechanical Strength | Increased | Membrane stabilization | nih.gov |
| Lipid Peroxidation | Inhibited (by reduced form) | Radical scavenging antioxidant activity | nih.gov |
| Fluidity | Modulated | Intercalation within the lipid bilayer | nih.gov |
Emerging and Ancillary Cellular Functions
Beyond its canonical role in bioenergetics, CoQ9 is implicated in other vital cellular activities, including the regulation of gene expression and the control of specific cell death pathways.
The influence of Ubiquinone Q9 on gene expression is not direct in the classical sense of a transcription factor binding to DNA. Instead, its regulatory role is primarily mediated through the protein COQ9, which is essential for its biosynthesis. pnas.orgnih.gov The COQ9 protein possesses a structure with unexpected homology to the TFR (TetR family of regulators) family of bacterial transcriptional regulators. nih.gov However, it is not predicted to bind DNA. nih.gov
The COQ9 protein's primary function in this context is to act as a scaffold or chaperone, binding lipids and stabilizing a multi-protein complex known as the CoQ-synthome, which is responsible for the biosynthesis of Coenzyme Q. pnas.org It specifically interacts with another protein in this complex, COQ7, and is thought to present its bound lipid substrate to COQ7, a critical step in the biosynthetic pathway. pnas.orgnih.gov
Therefore, the regulation of gene expression is an indirect consequence of maintaining cellular CoQ9 homeostasis. By ensuring the proper synthesis of CoQ9, the COQ9 protein influences:
Redox Signaling: The ratio of the reduced (ubiquinol) to oxidized (ubiquinone) forms of CoQ acts as a sensor for the cell's redox state. Changes in this ratio can trigger signaling cascades that modulate the activity of redox-sensitive transcription factors, thereby altering gene expression to adapt to oxidative stress.
Mutations in the COQ9 gene disrupt the stability of the CoQ-synthome, leading to CoQ deficiency. pnas.orgnih.gov This deficiency can trigger stress responses and alter metabolic pathways, such as the one directed by the transcription factor DDIT3, which works to balance glycolysis and oxidative phosphorylation, highlighting the link between CoQ9 biosynthesis and gene-regulatory networks. nih.govnih.gov
Coenzyme Q9 plays a significant protective role against certain forms of programmed cell death, most notably ferroptosis. Ferroptosis is an iron-dependent form of cell death characterized by the overwhelming accumulation of lipid peroxides. The primary defense against ferroptosis is the glutathione (B108866) peroxidase 4 (GPX4) enzyme. However, a parallel, GPX4-independent pathway exists in which CoQ is a central player. nih.gov
The mechanism of ferroptosis suppression by CoQ9 involves its reduced form, ubiquinol-9. This pathway relies on the enzyme FSP1 (Ferroptosis Suppressor Protein 1), an NAD(P)H-dependent oxidoreductase that resides in the plasma membrane. nih.gov
The key steps are as follows:
FSP1 uses NAD(P)H to continuously regenerate the reduced, antioxidant form of Coenzyme Q (ubiquinol) from its oxidized form (ubiquinone). nih.gov
Ubiquinol, being a potent lipophilic radical-trapping antioxidant, diffuses through the membrane. nih.gov
It intercepts and neutralizes lipid peroxide radicals, thereby breaking the chain reaction of lipid peroxidation that would otherwise lead to membrane damage and cell death. nih.govnih.gov
This FSP1-CoQ-NAD(P)H system constitutes a robust, standalone defense against ferroptosis. nih.gov The transport of CoQ from its synthesis site in the mitochondria to other cellular membranes, like the plasma membrane, is critical for this function and is facilitated by lipid transfer proteins such as STARD7. nih.gov
In addition to ferroptosis, CoQ has been shown to protect against apoptosis, another major form of programmed cell death. It can inhibit the opening of the mitochondrial permeability transition pore (PTP), a key event that leads to mitochondrial depolarization, cytochrome c release, and subsequent caspase activation. nih.govmedchemexpress.comglpbio.com This anti-apoptotic function appears to be independent of its antioxidant role and is related to direct modulation of the PTP complex. nih.gov
| Cell Death Pathway | Role of CoQ9 | Key Molecular Partners | Mechanism | Reference |
|---|---|---|---|---|
| Ferroptosis | Suppression | FSP1, NAD(P)H, STARD7 | Reduced CoQ9 (ubiquinol) acts as a radical-trapping antioxidant, neutralizing lipid peroxides in membranes. | nih.gov |
| Apoptosis (Mitochondrial Pathway) | Inhibition | Mitochondrial Permeability Transition Pore (PTP) | Prevents mitochondrial depolarization and release of pro-apoptotic factors by inhibiting PTP opening. | nih.govnih.gov |
V. Advanced Methodologies for Ubiquinone Q9 Research
Quantitative Analytical Techniques for Ubiquinone Q9 and its Metabolites
Accurate measurement of Ubiquinone Q9 and its various forms is crucial for understanding its function and metabolism. Several advanced analytical techniques have been developed and refined for this purpose.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Ubiquinone Q9. nih.govnih.goveaglebio.com Its versatility is enhanced by coupling with various advanced detection methods, each offering unique advantages in terms of sensitivity and selectivity.
Electrochemical Detection (ED) : HPLC with electrochemical detection (HPLC-ED) is a highly sensitive and selective method for determining the redox state of CoQ9. nih.govmdpi.com This technique measures the current resulting from the oxidation or reduction of the analyte as it passes through an electrochemical cell. antecscientific.com It allows for the simultaneous detection of both the oxidized (ubiquinone-9) and reduced (ubiquinol-9) forms of CoQ9, which is critical for assessing the cellular redox status. nih.govspringernature.com The sensitivity of HPLC-ED allows for the detection of CoQ9 at very low concentrations, often in the picomole range. researchgate.net
UV Detection : HPLC with ultraviolet (UV) detection is a widely used method for the quantification of total Ubiquinone Q9. researchgate.netnih.gov The benzoquinone ring of ubiquinone exhibits maximum absorbance at approximately 275 nm, allowing for its detection and quantification. eaglebio.comshimadzu.com While robust and reliable, UV detection is generally less sensitive than electrochemical or mass spectrometry-based methods and typically measures the oxidized form of CoQ9. nih.gov
Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity for the analysis of Ubiquinone Q9. researchgate.netcreative-proteomics.comacs.org This technique separates the compound by HPLC and then uses the mass spectrometer to identify and quantify it based on its mass-to-charge ratio. nih.gov HPLC-MS can distinguish between Ubiquinone Q9 and other structurally similar compounds, minimizing interference from the sample matrix. acs.org
Table 1: Comparison of HPLC Detection Methods for Ubiquinone Q9 Analysis
| Detection Method | Principle | Advantages | Common Applications |
|---|---|---|---|
| Electrochemical Detection (ED) | Measures the current from redox reactions of the analyte. antecscientific.com | High sensitivity and selectivity; allows simultaneous measurement of oxidized and reduced forms. nih.govspringernature.com | Assessing cellular redox status; analysis in complex biological matrices. mdpi.com |
| UV Detection | Measures the absorbance of UV light by the analyte at a specific wavelength (typically 275 nm). eaglebio.com | Robust, reliable, and widely available. researchgate.netnih.gov | Quantification of total Ubiquinone Q9 in various samples. shimadzu.com |
| Mass Spectrometry (MS) | Identifies and quantifies the analyte based on its mass-to-charge ratio. nih.gov | High selectivity and sensitivity; provides structural information. researchgate.netacs.org | Analysis in complex mixtures; confirmation of identity. creative-proteomics.com |
Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification of Ubiquinone Q9 and its Redox Forms
Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in the analysis of Ubiquinone Q9, offering enhanced speed, resolution, and sensitivity compared to conventional HPLC methods. nih.govwaters.com This technique is particularly valuable for the simultaneous quantification of both the oxidized (ubiquinone-9) and reduced (ubiquinol-9) forms of CoQ9 in various biological samples. nih.gov
The high sensitivity of UPLC-MS/MS allows for the detection and quantification of Ubiquinone Q9 at very low concentrations, which is crucial for studies involving limited sample volumes or low endogenous levels of the coenzyme. nih.gov The use of tandem mass spectrometry (MS/MS) provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from other molecules in the sample matrix. researchgate.netresearchgate.net This makes UPLC-MS/MS a powerful tool for accurately assessing the redox status of the CoQ9 pool, a key indicator of mitochondrial function and oxidative stress. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Ubiquinone Q9 Analysis
While less common than liquid chromatography-based methods for Ubiquinone Q9 analysis due to the compound's high molecular weight and low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its quantification. creative-proteomics.com This technique typically requires a derivatization step to increase the volatility and thermal stability of the Ubiquinone Q9 molecule, allowing it to be analyzed in the gas phase. The subsequent mass spectrometry detection provides high selectivity for accurate identification and quantification.
Application of Ubiquinone Q9 as an Internal Standard in Analytical Procedures
In many analytical methods, particularly those involving chromatography and mass spectrometry, Ubiquinone Q9 serves as an effective internal standard. nih.govnih.goveur.nl An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before sample preparation and analysis. researchgate.netyoutube.comyoutube.com Its purpose is to correct for variations in sample extraction, injection volume, and instrument response. researchgate.netyoutube.com
Due to its structural similarity to other ubiquinones (B1209410), such as Coenzyme Q10, Ubiquinone Q9 is an ideal internal standard for the quantification of these related compounds in biological matrices. nih.govresearchgate.net The use of Ubiquinone Q9 as an internal standard improves the accuracy and precision of the analytical results. nih.govnih.goveur.nl
Molecular and Cellular Biological Methodologies
Investigating the biological roles of Ubiquinone Q9 requires sophisticated molecular and cellular techniques to understand its synthesis, regulation, and interaction with other cellular components.
Proteomic Approaches (e.g., LC-MS/MS-based Protein Quantification)
Proteomic approaches, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for studying the proteins involved in Ubiquinone Q9 biosynthesis and function. nih.govresearchgate.netnih.gov These high-throughput techniques allow for the large-scale identification and quantification of proteins in complex biological samples, such as cell lysates or tissue homogenates. researchgate.netresearchgate.net
In the context of Ubiquinone Q9 research, LC-MS/MS-based proteomics can be used to:
Identify and quantify the enzymes of the ubiquinone biosynthetic pathway.
Study how the expression of these proteins changes under different physiological or pathological conditions.
Identify proteins that interact with Ubiquinone Q9 or are affected by its levels.
This information provides valuable insights into the regulation of Ubiquinone Q9 metabolism and its downstream effects on cellular processes. nih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Ubiquinone Q9 | CoQ9 |
| Ubiquinone 9 | - |
| Ubiquinol-9 | - |
| Coenzyme Q10 | CoQ10 |
| Ubiquinone-4 | - |
| Ubiquinol-4 | CoQ4H2 |
| Ubiquinone-11 | CoQ11 |
| Idebenone | - |
| p-benzoquinone | - |
| Butylated hydroxytoluene | BHT |
| Sodium borohydride | NaBH4 |
| Tetramethylsilane | TMS |
| Resveratrol | - |
| Rosmarinic acid | - |
| Glyphosate | - |
| Quercetin | - |
| Sulfadiazine | - |
| Sulfadimidine | - |
| Vitamin E | - |
| α-tocopherylquinone | - |
| epoxy-α-tocopherylquinones | - |
| 8a-(lipid-dioxy)-α-tocopherones | - |
| Catecholamines | - |
| Aminoglycosides | - |
| Thiols | - |
| Phenols | - |
| Neurotransmitters | - |
| Boc-glycine | - |
| Trifluoroacetic acid | TFA |
| Iron(III) chloride | FeCl3 |
Western Blotting for Analysis of Protein Expression and Localization
Western blotting, or immunoblotting, is a cornerstone analytical technique in molecular biology and biochemistry for the specific detection and quantification of proteins from a complex mixture. pnrjournal.com This method allows researchers to identify the presence, determine the relative abundance, and ascertain the molecular weight of a target protein. pnrjournal.comabcam.com The process involves several key steps: sample preparation through cell lysis, protein separation by size via gel electrophoresis, transfer of proteins to a solid support membrane, and detection using specific antibodies. pnrjournal.combio-rad-antibodies.com
In the context of Ubiquinone Q9 (CoQ9) research, Western blotting is instrumental for investigating the expression levels and subcellular localization of proteins involved in its biosynthetic pathway. For instance, the expression of COQ9, the protein encoded by the COQ9 gene, can be monitored under various experimental conditions. biogps.orgnih.gov Studies have utilized Western blotting to analyze mitochondrial proteins in Coenzyme Q deficiencies, providing insights into how the absence of CoQ affects the stability and expression of other mitochondrial respiratory chain components. researchgate.net
The technique is particularly powerful for studying phosphoproteins, allowing for the simultaneous detection of both phosphorylated and unphosphorylated forms of a protein, which is crucial for understanding regulatory mechanisms within signaling pathways that might influence CoQ9 biosynthesis. abcam.com Optimization of the Western blotting protocol, from lysis buffer selection to antibody concentration, is critical for enhancing the detection and quantification of low-abundance proteins, which is often the case for enzymes and regulatory proteins in metabolic pathways. bio-rad-antibodies.com
Table 1: Key Steps and Considerations in Western Blotting for CoQ9-related Protein Analysis
| Step | Description | Key Considerations for CoQ9 Research |
| Sample Preparation | Cells or tissues are lysed to release proteins. The choice of lysis buffer is critical. bio-rad-antibodies.com | Use of mitochondrial isolation protocols and appropriate detergents to enrich for CoQ9-related proteins located in the mitochondria. researchgate.net |
| Gel Electrophoresis | Proteins are separated based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). pnrjournal.com | Selection of appropriate gel percentage to resolve the specific molecular weights of COQ proteins (e.g., COQ9, COQ7). nih.govresearchgate.net |
| Protein Transfer | Separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF). abcam.com | Ensuring efficient transfer of all proteins, including hydrophobic membrane-associated proteins of the CoQ biosynthetic complex. |
| Blocking | The membrane is treated with a blocking agent to prevent non-specific antibody binding. bio-rad-antibodies.com | Critical for reducing background noise and obtaining a clear signal for specific COQ proteins. |
| Antibody Incubation | The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detection enzyme. pnrjournal.com | Use of validated, high-specificity antibodies against proteins like COQ9 or other enzymes in the pathway. nih.gov |
| Detection & Analysis | The signal is detected and quantified, often using chemiluminescence or fluorescence. Densitometry analysis allows for relative quantification of protein levels. abcam.com | Normalization to a loading control (e.g., GAPDH) is essential for accurate comparison of protein expression across different samples. researchgate.net |
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Multi-Protein Complex Analysis
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is a high-resolution technique used to separate intact protein complexes from biological membranes and cell lysates under non-denaturing conditions. nih.govcuni.cz This method is superior to other techniques like gel filtration or sucrose (B13894) density ultracentrifugation for determining the size, composition, and relative abundance of multi-protein complexes (MPCs). nih.gov The principle of BN-PAGE relies on the binding of the anionic dye Coomassie Brilliant Blue G-250 to proteins, which imparts a negative charge for electrophoretic mobility without fully denaturing the complexes. nih.govcuni.cz
In Ubiquinone Q9 research, BN-PAGE is invaluable for studying the "CoQ synthome," a large multi-protein complex essential for CoQ biosynthesis. nih.gov It allows researchers to investigate the assembly and stability of this complex, which includes various COQ proteins. By separating native complexes, one can determine if a mutation in a COQ gene, such as COQ9, disrupts the integrity of the entire synthome. nih.gov Combining BN-PAGE with a second dimension of SDS-PAGE (2D BN/SDS-PAGE) allows for the separation of the MPCs into their individual subunits, enabling detailed compositional analysis. nih.govnih.gov
The procedure involves careful solubilization of membrane protein complexes with mild, non-ionic detergents to preserve their native structure and interactions. researchgate.net The separated complexes can then be visualized by staining or identified by subsequent Western blotting or mass spectrometry. nih.gov
Table 2: Application of BN-PAGE in CoQ Synthome Analysis
| Feature of BN-PAGE | Relevance to CoQ9 Research | Research Findings |
| Native Separation | Preserves the integrity of the CoQ biosynthetic multi-protein complex. cuni.cz | Allows for the study of interactions between COQ proteins, such as the association of COQ9 with COQ7. nih.gov |
| High Resolution | Separates large complexes (from 10 kDa to 10 MDa) with greater clarity than other methods. cuni.cznih.gov | Can distinguish between different assembly states of the CoQ synthome. |
| Compositional Analysis | When combined with 2D SDS-PAGE and Western blotting, it identifies the individual protein subunits of a complex. nih.gov | Has been used to show that mutations in one COQ gene can lead to the absence or instability of other COQ proteins within the complex. nih.gov |
| Relative Abundance | Allows for the comparison of the amount of assembled complex between different samples (e.g., wild-type vs. mutant). nih.gov | Can demonstrate reduced levels of the fully assembled CoQ synthome in CoQ deficient states. |
Advanced Genetic Engineering and Gene Manipulation Techniques in Model Organisms (e.g., Homologous Recombination, Gene Network Reconstruction)
Genetic engineering in model organisms is a powerful approach to understanding the function of genes involved in Ubiquinone Q9 biosynthesis. Techniques like homologous recombination allow for the precise modification of genes, enabling the creation of knockout or knock-in models to study the specific role of proteins like COQ9. nih.govwikipedia.org
Homologous recombination is a natural process of genetic exchange between similar DNA sequences that can be harnessed to introduce specific genetic changes into a cell's genome. wikipedia.org In model organisms such as the yeast Saccharomyces cerevisiae or the mouse, this technique has been used to delete genes (e.g., coq9 null mutants) or introduce specific mutations, including those identified in human patients with CoQ deficiencies. yeastgenome.orgnih.gov These models are crucial for dissecting the function of CoQ9 in vivo and for understanding the pathogenic mechanisms of CoQ9 deficiency. nih.gov For example, the clk-1 mutant in C. elegans, which is homologous to the human COQ7 gene, has been instrumental in confirming the catalytic function of the COQ7 enzyme and its role in the CoQ biosynthetic pathway. nih.gov
Gene network reconstruction integrates data from genetics, genomics, and proteomics to model the complex interactions involved in a biological process like CoQ biosynthesis. By analyzing gene co-expression data, researchers can identify new genes and regulatory relationships within the pathway. nih.gov For example, co-expression analysis in Arabidopsis helped identify an additional ligase involved in producing a key precursor for the benzoquinone ring of CoQ. nih.gov This systems-level approach provides a comprehensive view of the pathway and can predict the function of uncharacterized proteins, such as COQ9, by placing them within the context of the entire network. biogps.org
Table 3: Genetic Engineering Techniques and Their Application in CoQ9 Research
| Technique | Model Organism | Application in CoQ9 Research |
| Homologous Recombination | Saccharomyces cerevisiae (Yeast) | Creation of coq9 null mutants to establish that COQ9 is essential for ubiquinone biosynthesis and respiratory growth. yeastgenome.org |
| Homologous Recombination | Mouse (Mus musculus) | Development of mouse models with mutations in Coq9 to study the systemic effects of CoQ9 deficiency and the disruption of the CoQ biosynthetic complex. nih.gov |
| Gene Silencing / Knockdown | Drosophila melanogaster (Fruit fly) | Silencing of the coq2 homolog to study developmental defects and the role of CoQ in specific tissues like nephrocytes. nih.gov |
| Gene Co-expression Analysis | Arabidopsis thaliana (Thale cress) | Identification of novel enzymes and regulatory components in the CoQ biosynthesis pathway by analyzing patterns of coordinated gene expression. nih.gov |
Utilization of Cell-Free Systems for Dissection of Biosynthesis Pathways
Cell-free systems provide a powerful platform for studying complex biochemical pathways, such as that of Ubiquinone Q9, in a controlled in vitro environment. researchgate.netfrontiersin.org These systems, typically derived from crude cell lysates, contain the necessary machinery for transcription and translation, allowing for the synthesis of pathway enzymes from added DNA templates. frontiersin.org By decoupling the biosynthesis pathway from the complexities of cellular growth and regulation, researchers can directly test and optimize enzymatic reactions. researchgate.net
This "prototyping" approach is particularly useful for dissecting the multi-step CoQ9 biosynthesis pathway. researchgate.net Individual enzymes or subsets of enzymes can be produced and combined in a mix-and-match fashion to reconstitute specific parts of the pathway. This allows for the precise determination of enzyme function, substrate specificity, and the identification of elusive intermediates. For example, in vitro activity studies using purified enzymes have been essential in characterizing the function of specific Coq proteins. researchgate.net
Cell-free systems offer several advantages for studying CoQ9 biosynthesis:
Open Environment: The reaction components are directly accessible, allowing for easy manipulation of substrate concentrations, addition of inhibitors, or sampling for kinetic analysis. frontiersin.org
Rapid Prototyping: Hypotheses about enzyme function or pathway organization can be tested much more quickly than through the generation of genetically modified organisms. researchgate.net
Characterization of Difficult Enzymes: Enzymes that are difficult to purify or study in vivo can be produced and analyzed in the context of a cell lysate, which can provide a more "native-like" environment with necessary cofactors. researchgate.net
By combining enzymes from different biosynthetic pathways within a cell-free system, researchers have even been able to synthesize novel ubiquinone structures not found in nature, demonstrating the flexibility of this approach for both fundamental research and metabolic engineering. researchgate.net
Vi. Future Directions and Unanswered Questions in Ubiquinone Q9 Research
Elucidating Remaining Uncharacterized Steps and Regulatory Nodes in Ubiquinone Q9 Biosynthesis
The biosynthesis of CoQ9 is a complex multi-step process involving a suite of enzymes and accessory proteins. nih.govnih.gov Despite progress, several aspects of this pathway remain enigmatic. A primary focus for future research will be the definitive characterization of the enzymes responsible for currently unidentified steps. nih.gov For instance, while the core pathway is outlined, the precise molecular functions of several "COQ" proteins are still under investigation. nih.govnih.gov
Furthermore, the regulation of the CoQ9 biosynthetic pathway is an area ripe for exploration. While it is known that the levels of CoQ are tightly controlled, the specific regulatory nodes and signaling pathways that govern this process are not fully understood. nih.gov Investigating how cells sense and respond to varying metabolic demands to modulate CoQ9 synthesis is a critical unanswered question. This includes understanding the transcriptional, translational, and post-translational mechanisms that fine-tune the expression and activity of the biosynthetic enzymes. nih.gov Epigenetic regulation has also emerged as a potential layer of control over CoQ biosynthesis, adding another dimension to this complex regulatory network. nih.gov
Table 1: Key Uncharacterized Aspects of Ubiquinone Q9 Biosynthesis
| Uncharacterized Area | Key Research Questions | Potential Approaches |
| Enzyme Identification | Which enzymes catalyze the remaining unknown hydroxylation and other modification steps in the eukaryotic pathway? nih.gov | Genetic screens, biochemical assays with purified proteins and substrates, comparative genomics. |
| Regulatory Mechanisms | How do cells sense CoQ9 levels and adjust its synthesis rate? What are the key transcription factors and signaling pathways involved? nih.gov | Transcriptomics, proteomics, and metabolomics to identify changes in response to metabolic shifts; ChIP-seq to identify transcription factor binding sites. |
| Complex Assembly | How do the individual COQ proteins assemble into the multi-enzyme "CoQ synthome," and what is the role of lipids in this process? nih.gov | Cryo-electron microscopy, cross-linking mass spectrometry, lipidomics. |
| Oxygen-Independent Pathways | What are the specific enzymes and mechanisms of the oxygen-independent CoQ biosynthesis pathway found in some bacteria? nih.gov | Genetic and biochemical characterization of candidate genes in anaerobic conditions. |
High-Resolution Structural and Functional Dissection of the COQ9 Protein and its Molecular Interactome
The COQ9 protein is an essential, yet not fully understood, component of the CoQ biosynthetic machinery. nih.govgenecards.org Recent breakthroughs have provided the first crystal structure of human COQ9, revealing a surprising structural homology to the TetR family of bacterial transcriptional regulators. nih.govresearchgate.net However, unlike its bacterial counterparts, COQ9 is not predicted to bind DNA. nih.govnih.gov Instead, it possesses a lipid-binding pocket and has been shown to associate with CoQ itself and other lipid species. nih.gov
Future research must focus on obtaining higher-resolution structures of COQ9 in complex with its various lipid ligands and protein partners. This will be crucial for understanding its precise mechanism of action. A key hypothesis is that COQ9 functions as a lipid-binding protein that presents its bound lipid cargo, likely CoQ intermediates, to other enzymes in the biosynthetic complex, particularly COQ7. nih.govpdbj.org
Dissecting the molecular interactome of COQ9 is another critical avenue. Identifying all the proteins that physically and functionally interact with COQ9 within the CoQ synthome will provide a more complete picture of its role. Techniques such as co-immunoprecipitation followed by mass spectrometry and proximity-labeling approaches will be invaluable in this endeavor.
Table 2: Research Focus on the COQ9 Protein
| Research Area | Key Questions | Methodologies |
| Structural Biology | What are the high-resolution structures of COQ9 bound to different CoQ intermediates and other lipids? How does ligand binding induce conformational changes? nih.govpdbj.org | X-ray crystallography, cryo-electron microscopy, nuclear magnetic resonance (NMR) spectroscopy. |
| Functional Analysis | What is the specific biochemical function of COQ9? Does it act as a chaperone, a scaffold, or does it have enzymatic activity? How does it facilitate the function of COQ7? nih.govnih.gov | In vitro reconstitution of biosynthetic steps, site-directed mutagenesis to probe key residues, kinetic assays. |
| Protein Interactome | What are all the direct and indirect binding partners of COQ9 in the mitochondrial inner membrane? How do these interactions change under different metabolic conditions? hitpredict.orguniprot.org | Affinity purification-mass spectrometry (AP-MS), yeast two-hybrid screens, BioID (proximity-dependent biotin (B1667282) identification). |
In-Depth Mechanistic Exploration of Novel Cellular Roles of Ubiquinone Q9 Beyond Bioenergetics and Redox Homeostasis
While CoQ9's role in mitochondrial respiration and as a lipid-soluble antioxidant is well-established, emerging evidence suggests its involvement in a wider range of cellular processes. medchemexpress.comnih.govnih.gov Future research should be directed at uncovering and mechanistically exploring these novel functions.
One intriguing area is the potential role of CoQ9 in cellular signaling. nih.gov Given its presence in various cellular membranes, it is plausible that CoQ9 or its redox state could influence the activity of membrane-associated proteins or act as a signaling molecule itself. researchgate.netnih.gov For example, CoQ has been implicated in the regulation of the mitochondrial permeability transition pore and uncoupling proteins. nih.gov
Another emerging role is in the prevention of specific types of cell death, such as ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. nih.govnih.gov Understanding how CoQ9 contributes to the suppression of ferroptosis could have significant therapeutic implications. Furthermore, the involvement of CoQ in processes like aging and the regulation of gene expression through epigenetic mechanisms are exciting frontiers for investigation. nih.govnih.govnih.gov
Table 3: Expanding the Functional Landscape of Ubiquinone Q9
| Potential Novel Role | Research Questions | Experimental Approaches |
| Cellular Signaling | Can the redox state of the CoQ9 pool act as a signaling mechanism? Does CoQ9 directly modulate the activity of membrane proteins? nih.gov | Development of specific probes to monitor the redox state of CoQ9 in different cellular compartments; in vitro assays with purified proteins and liposomes. |
| Ferroptosis | What is the precise molecular mechanism by which CoQ9 protects against ferroptosis? Which enzymes are responsible for reducing CoQ9 to its active antioxidant form in this context? nih.gov | Cellular models of ferroptosis, lipid peroxidation assays, genetic manipulation of CoQ9 biosynthesis and reductase enzymes. |
| Gene Expression | How does the cellular level of CoQ9 influence the epigenome and the expression of nuclear genes? nih.gov | Integrated analysis of metabolomics, transcriptomics, and epigenomics (e.g., ChIP-seq for histone modifications) in models of CoQ9 deficiency. |
| Lysosomal Function | Is CoQ9 involved in maintaining lysosomal function and autophagy? nih.gov | Analysis of lysosomal pH, enzyme activity, and autophagic flux in cells with altered CoQ9 levels. |
Development of Innovative Experimental Models to Address Specific Research Hypotheses
To tackle the complex questions surrounding CoQ9, the development and refinement of innovative experimental models are essential. While rodent models with mutations in Coq9 have been instrumental, creating new models that allow for more precise temporal and tissue-specific control over CoQ9 levels will be highly valuable. medchemexpress.comglpbio.com
The use of model organisms like the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) will continue to be important for genetic screens and for studying the systemic effects of CoQ9 deficiency. nih.govflybase.org These organisms offer advantages such as short lifespans and powerful genetic tools. nih.gov
At the cellular level, the use of advanced cell culture systems, including organoids and patient-derived cells, will provide more physiologically relevant platforms to study CoQ9 in specific human cell types and disease contexts. Furthermore, the application of gene-editing technologies like CRISPR-Cas9 will enable the creation of precise genetic models to test specific hypotheses about the function of COQ9 and other related genes.
Table 4: Advanced Experimental Models for CoQ9 Research
| Model System | Advantages | Research Applications |
| Conditional Knockout/Knock-in Mice | Tissue-specific and inducible gene targeting. | Studying the role of CoQ9 in specific organs and at different developmental stages. |
| Drosophila melanogaster | Sophisticated genetic tools, short lifespan, conserved metabolic pathways. nih.govflybase.org | High-throughput genetic screens to identify new genes involved in CoQ9 biology; studying the impact of CoQ9 on aging and neurodegeneration. |
| Caenorhabditis elegans | Genetic tractability, transparent body, well-defined cell lineage. nih.gov | Investigating the role of CoQ9 in development, lifespan, and stress resistance. |
| 3D Organoids | Physiologically relevant, patient-specific models. | Studying the effects of CoQ9 deficiency in specific human tissues and testing potential therapeutic interventions. |
| CRISPR-edited Cell Lines | Precise genomic engineering. | Creating isogenic cell lines with specific mutations in CoQ9 biosynthetic genes to dissect protein function and pathway regulation. |
Integration of Multi-Omics Datasets for a Holistic, Systems-Level Understanding of Ubiquinone Q9 Biology
A truly comprehensive understanding of CoQ9 will require the integration of multiple "omics" datasets. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal complex interactions and regulatory networks that would be missed by studying individual components in isolation. nih.gov
For example, by correlating changes in the metabolome (including CoQ9 levels and its precursors) with changes in the transcriptome and proteome, researchers can build detailed models of how cells regulate CoQ9 biosynthesis and how its deficiency impacts global cellular processes. nih.gov This approach can also help in identifying novel biomarkers for CoQ9 deficiency and in understanding the variable clinical presentations of diseases associated with mutations in CoQ9-related genes.
Network analysis of these large datasets can help to place CoQ9 within the broader context of cellular metabolism and identify unexpected connections to other pathways. genome.jp This holistic view will be essential for developing effective therapeutic strategies for CoQ-related diseases and for fully appreciating the multifaceted roles of this vital lipid.
Table 5: A Systems Biology Approach to Ubiquinone Q9
| Omics Technology | Data Generated | Biological Insights |
| Genomics | DNA sequence variations (e.g., SNPs) in CoQ-related genes. nih.gov | Identification of genetic predispositions to CoQ9 deficiency and association with disease phenotypes. |
| Transcriptomics | Genome-wide mRNA expression levels. | Understanding the transcriptional regulation of the CoQ9 biosynthetic pathway and its downstream targets. |
| Proteomics | Global protein abundance, post-translational modifications, and protein-protein interactions. hitpredict.org | Characterizing the CoQ synthome, identifying regulatory modifications of COQ proteins, and mapping the COQ9 interactome. |
| Metabolomics | Quantitative analysis of small molecules, including CoQ9, its precursors, and related metabolites. | Assessing the flux through the biosynthetic pathway, identifying metabolic bottlenecks, and discovering novel functions. |
| Lipidomics | Comprehensive analysis of cellular lipid profiles. | Understanding the interplay between CoQ9 and other lipids, and its role in membrane biology. |
By pursuing these future directions, the scientific community will undoubtedly unravel the remaining mysteries of Ubiquinone Q9, paving the way for a deeper understanding of cellular metabolism and potentially new therapeutic avenues for a range of human diseases.
Q & A
Q. How can conflicting findings on CoQ9’s role in apoptosis be reconciled in cancer models?
- Answer : CoQ9 exhibits dual pro- and anti-apoptotic effects depending on context:
- Pro-apoptotic : In chemoresistant cancers, CoQ9 depletion (via β-oxidation inhibitors) sensitizes cells to Bax-mediated apoptosis.
- Anti-apoptotic : In oxidative stress-driven models, exogenous CoQ9 stabilizes Bcl-2 complexes.
Studies must report full redox profiles (ubiquinol/ubiquinone ratios) and mitochondrial membrane potential (ΔΨm) data using JC-1 probes to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
